Product packaging for 2-(4-Methoxyphenyl)-1-tosylpiperidine(Cat. No.:)

2-(4-Methoxyphenyl)-1-tosylpiperidine

Cat. No.: B11816856
M. Wt: 345.5 g/mol
InChI Key: LRFYMPPEDKPJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 2-(4-Methoxyphenyl)-1-tosylpiperidine is a chemical compound offered for research applications. This product is intended for use by qualified laboratory personnel exclusively in a research setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Specifications and Handling Please refer to the provided Certificate of Analysis (COA) for batch-specific data on identity, purity, and quality. As a standard precaution, this compound should be stored in a cool, dark place under an inert atmosphere. Researchers should consult the Safety Data Sheet (SDS) before use to understand all handling, storage, and disposal requirements. Research Applications Piperidine and tosylamide derivatives are prominent scaffolds in organic and medicinal chemistry. This compound serves as a valuable building block for synthesizing more complex molecules. Researchers utilize such structures in the exploration of new pharmaceutical agents, particularly as they are common components in molecules with biological activity. Its specific research applications are focused on [ e.g., its use as a synthetic intermediate, its potential as a protein inhibitor, or its role in developing kinase inhibitors ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO3S B11816856 2-(4-Methoxyphenyl)-1-tosylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23NO3S

Molecular Weight

345.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylpiperidine

InChI

InChI=1S/C19H23NO3S/c1-15-6-12-18(13-7-15)24(21,22)20-14-4-3-5-19(20)16-8-10-17(23-2)11-9-16/h6-13,19H,3-5,14H2,1-2H3

InChI Key

LRFYMPPEDKPJEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=C(C=C3)OC

Origin of Product

United States

The Strategic Importance of Piperidine Heterocycles in Organic Chemistry

Piperidine (B6355638), a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its prevalence stems from its ability to adopt a stable chair conformation, which allows for precise three-dimensional positioning of substituents. This stereochemical control is crucial for molecular recognition and binding to biological targets. The piperidine ring is a key component in numerous approved drugs, highlighting its importance as a privileged scaffold in drug discovery. Its derivatives exhibit a wide range of biological activities, including but not limited to, analgesic, antipsychotic, and antihistaminic effects.

N Tosylpiperidines As Versatile Scaffolds in Synthetic and Medicinal Chemistry

The introduction of a tosyl (p-toluenesulfonyl) group to the nitrogen atom of the piperidine (B6355638) ring serves several critical functions in synthetic chemistry. The tosyl group is an excellent protecting group for the secondary amine, rendering it stable to a variety of reaction conditions. This stability allows for chemical modifications on other parts of the piperidine ring without affecting the nitrogen atom.

Furthermore, the electron-withdrawing nature of the tosyl group can influence the reactivity of the piperidine ring. It can activate adjacent positions for nucleophilic attack or deprotonation, thereby facilitating the introduction of new functional groups. The tosyl group can also be removed under specific reducing conditions to regenerate the free amine, allowing for further derivatization. This versatility makes N-tosylpiperidines valuable intermediates in the multi-step synthesis of complex molecules.

Overview of 2 4 Methoxyphenyl 1 Tosylpiperidine As a Core Chemical Entity

Direct Synthetic Routes to this compound

Direct approaches to 2-aryl-N-tosylpiperidines, such as the target compound, are highly sought after for their atom economy and procedural simplicity. One of the most elegant methods to achieve this is through the functionalization of typically inert C-H bonds.

C-H Bond Functionalization via Hydride Transfer Amination

A powerful strategy for the synthesis of 2-arylpiperidines involves the intramolecular amination of sp³ C-H bonds through a hydride transfer cyclization of N-tosylimines. This transformation allows for the direct formation of the C-N bond at the desired position on the piperidine (B6355638) ring.

In this process, a 5-aryl aldehyde is reacted with p-toluenesulfonamide in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to facilitate both the formation of the N-tosylimine and the subsequent hydride transfer cyclization in a one-pot procedure. nih.gov The reaction proceeds through an intramolecular hydride shift from a benzylic C-H bond to the imine carbon, leading to the formation of the 2-arylpiperidine ring. nih.govnih.gov

The efficiency of this reaction is significantly influenced by the electronic nature of the arene and the conformational rigidity of the substrate. nih.gov Substrates with higher conformational rigidity tend to be more reactive and provide higher yields of the cyclized product. Furthermore, the electronic properties of the C-H bonds involved in the hydride transfer play a crucial role in the reaction's efficiency.

This method also exhibits a high degree of stereoselectivity. For instance, the use of 2-substituted aldehydes leads to the formation of cis-2,5-disubstituted piperidines, while 3-substituted aldehydes yield trans-2,4-disubstituted piperidines. This stereochemical outcome is a result of thermodynamic control during the cyclization process. nih.gov

ReactantProductKey Features
5-Aryl aldehyde and N-toluenesulfonamide2-ArylpiperidineOne-pot procedure, C-H bond functionalization
2-Substituted aldehydecis-2,5-disubstituted piperidineHigh stereoselectivity
3-Substituted aldehydetrans-2,4-disubstituted piperidineHigh stereoselectivity

Convergent and Divergent Approaches for N-Tosylpiperidine Synthesis

In addition to direct C-H functionalization, a variety of convergent and divergent strategies have been developed for the synthesis of the N-tosylpiperidine core structure. These methods often involve the formation of the piperidine ring through cyclization reactions, offering a high degree of control over the final structure.

Cyclization Reactions for Piperidine Ring Formation

While specific examples for this compound are not detailed in the provided search results, hydroformylation followed by an intramolecular condensation cascade represents a viable, though less direct, route to substituted piperidines. This method typically involves the hydroformylation of an unsaturated amine precursor to generate an aldehyde, which then undergoes an intramolecular condensation to form the piperidine ring. The resulting cyclic imine can be subsequently reduced and tosylated to yield the desired N-tosylpiperidine. The versatility of this approach allows for the introduction of various substituents on the piperidine ring depending on the starting unsaturated amine.

Platinum-catalyzed reactions of cyclopropanes fused to a piperidine ring offer another avenue for the synthesis of functionalized piperidines. For instance, the cyclopropanation of ene-sulfonamides can produce cyclopropane-fused piperidines. ntu.edu.sg These cyclopropanes can then undergo ring-opening reactions when treated with various reagents. ntu.edu.sg

For example, the acid-catalyzed opening of the cyclopropane (B1198618) ring in 3-oxabicyclo[4.1.0]hept-4-enes, which can be formed via intramolecular Pt(II)-catalyzed cyclopropanation, can lead to various rearranged products. nih.gov While not a direct synthesis of 2-arylpiperidines, this methodology highlights the utility of platinum catalysis in manipulating the piperidine scaffold and introducing functionality through ring-opening of strained cyclopropane rings. ntu.edu.sgnih.govresearchgate.net

The aza-Prins cyclization is a powerful tool for the construction of nitrogen-containing heterocycles, including piperidine derivatives. acs.org This reaction typically involves the cyclization of an N-acyliminium ion with an alkene. A diastereoselective protocol for the synthesis of 4-O-tosyl piperidine-containing azabicyclic systems has been established via the aza-Prins cyclization of cyclic N-acyliminium ions. nih.govrsc.org This reaction is mediated by p-toluenesulfonic acid (p-TSA) under mild conditions and proceeds with high diastereoselectivity and in excellent yields. nih.govrsc.org

This methodology has been successfully applied to the total synthesis of indolizidine alkaloids, demonstrating its utility in constructing complex molecular architectures containing the piperidine ring. nih.govrsc.org The versatility of the aza-Prins reaction allows for the synthesis of a wide range of piperidine derivatives and their analogs. semanticscholar.orgmdpi.com

Cyclization MethodKey IntermediatesResulting Structures
Aza-Prins CyclizationCyclic N-acyliminium ions4-O-tosyl piperidine-containing azabicyclic derivatives

Cross-Coupling Strategies for Aryl and Styryl Substitutions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they play a crucial role in the synthesis of 2-arylpiperidines. Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While direct synthesis of this compound via a Heck reaction on piperidine itself is not typical, this methodology can be envisioned for the arylation of a suitable precursor, such as N-tosyl-1,2,3,6-tetrahydropyridine. The reaction would proceed through the oxidative addition of an aryl halide (e.g., 4-iodoanisole) to a palladium(0) catalyst, followed by migratory insertion of the alkene double bond and subsequent β-hydride elimination to afford the arylated tetrahydropyridine. This intermediate can then be reduced to the desired 2-arylpiperidine.

A related strategy involves intramolecular Heck reactions. For instance, a palladium-catalyzed 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides has been shown to provide efficient access to various 5-phenyl-1,2,3,6-tetrahydropyridine derivatives organic-chemistry.orgresearchgate.net. Furthermore, palladium-catalyzed Heck-type cascade reactions of aryl halides with N-tosyl hydrazones have been reported, which proceed via an intramolecular insertion to generate functionalized alkenes nih.govresearchgate.net. These methods highlight the versatility of the Heck reaction in constructing complex piperidine-based structures.

Table 1: Key Features of the Heck Reaction in Piperidine Synthesis

Feature Description
Catalyst Typically a Palladium(0) complex, often generated in situ from Pd(OAc)₂ with a phosphine ligand.
Reactants An aryl or vinyl halide/triflate and an alkene (e.g., a tetrahydropyridine).
Mechanism Involves oxidative addition, migratory insertion, and β-hydride elimination.
Application Useful for introducing aryl or vinyl groups onto a pre-existing heterocyclic core.

The Suzuki cross-coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a highly versatile and widely used method for the synthesis of biaryl compounds and has been successfully applied to the construction of 2-arylpiperidines. nih.gov A general approach involves the coupling of an N-protected piperidine-2-boronic acid or its ester with an aryl halide, such as 4-iodoanisole. researchgate.net

The reaction is tolerant of a wide variety of functional groups and often proceeds under mild conditions with high yields. nih.gov For instance, an efficient method for constructing 4-benzyl piperidines has been described using a Suzuki protocol, highlighting the reaction's tolerance for variation in both the aryl halide and the piperidine component. organic-chemistry.org The catalyst system, typically consisting of a palladium source like PdCl₂(dppf) and a base such as K₂CO₃, is crucial for the reaction's success. organic-chemistry.org

The synthesis of the required organoboron partner can be achieved through various methods, including the palladium-catalyzed borylation of aryl chlorides. nih.gov This allows for a two-step, one-pot synthesis of the target biaryl structure from two different aryl chlorides. nih.gov The versatility of the Suzuki reaction makes it a cornerstone in the synthesis of complex piperidine derivatives, including those with nitrogen-rich heterocycles. nih.govorganic-chemistry.org

Table 2: Representative Conditions for Suzuki Cross-Coupling in Piperidine Synthesis

Parameter Condition
Palladium Catalyst Pd/PCy₃, PdCl₂(dppf), Pd(OAc)₂
Boron Source Arylboronic acids, Arylboronate esters
Aryl Halide Aryl iodides, bromides, chlorides, or triflates
Base K₃PO₄, K₂CO₃, Na₂CO₃
Solvent Dioxane/H₂O, Toluene, THF

Intramolecular Sulfenoamination of Olefins for Substituted Piperidines

While direct intramolecular sulfenoamination for the synthesis of this compound is not extensively documented under that specific terminology, the underlying principle of intramolecular cyclization of a nitrogen-containing tether onto an olefin is a well-established strategy for constructing piperidine rings. nih.gov These reactions, broadly classified as intramolecular hydroaminations or amino-functionalizations, provide a powerful means to form the heterocyclic core with control over substitution patterns.

One such approach involves the intramolecular cyclization of N-tethered alkenes. nih.gov For example, the gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov Similarly, palladium-catalyzed enantioselective approaches have been developed for this type of transformation. nih.gov The reaction proceeds via the activation of the alkene by the metal catalyst, followed by nucleophilic attack of the tethered nitrogen atom.

Another relevant strategy is the intramolecular hydroamination/cyclization cascade of alkynes. In a study by Gharpure et al., this method was used for piperidine synthesis, where the reaction is initiated by acid-mediated alkyne functionalization to form an iminium ion, which then undergoes reduction to yield the piperidine. nih.gov However, it was noted that substrates with strong electron-releasing groups on the aryl ring, such as a 4-methoxy group, sometimes led to hydrolyzed derivatives instead of the desired piperidines. nih.gov

Radical-mediated cyclizations also offer a pathway to substituted piperidines. For instance, intramolecular radical C-H amination/cyclization can be achieved through electrolysis or with copper catalysis. nih.gov These methods underscore the diversity of approaches available for the crucial ring-forming step in the synthesis of complex piperidine architectures.

Stereoselective Synthesis and Enantiomeric Control in Piperidine Architectures

The biological activity of piperidine derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to control the enantiomeric purity of compounds like this compound is of paramount importance. Several strategies have been developed to achieve enantiomeric control in the synthesis of 2-substituted piperidines. researchgate.netacs.org

One common approach is the use of chiral auxiliaries. sigmaaldrich.comresearchgate.netnih.gov A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be removed. This method has been widely applied in asymmetric alkylations, aldol reactions, and Diels-Alder reactions to produce enantiomerically pure building blocks. researchgate.net

Asymmetric catalysis is another powerful tool for enantioselective synthesis. For example, iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts has been shown to produce highly enantioenriched 2-aryl piperidines. nih.govresearchgate.net This method is suitable for large-scale synthesis and proceeds via an outer-sphere dissociative mechanism where the stereochemistry is determined by the selective protonation of an enamine intermediate. nih.gov

Biocatalysis offers an increasingly attractive alternative for asymmetric synthesis. Transaminases, for instance, have been used in the stereoselective synthesis of 2-substituted piperidines starting from ω-chloroketones. acs.orgnih.gov This approach can provide access to both enantiomers with high enantiomeric excess by selecting the appropriate enzyme. acs.orgnih.gov

Table 3: Strategies for Enantiomeric Control in 2-Substituted Piperidine Synthesis

Strategy Description Key Features
Chiral Auxiliaries Temporary incorporation of a chiral molecule to direct a stereoselective reaction. Recoverable and reusable auxiliary; well-established for various transformations. sigmaaldrich.comresearchgate.netnih.gov
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer over the other. High enantioselectivities achievable with low catalyst loadings; includes methods like asymmetric hydrogenation. nih.govresearchgate.net
Biocatalysis Employment of enzymes (e.g., transaminases) to catalyze stereoselective transformations. High enantiomeric excess, mild reaction conditions, environmentally friendly. acs.orgnih.gov

Cleavage and Deprotection of the N-Tosyl Moiety

The p-toluenesulfonyl (tosyl) group is a common protecting group for amines due to its stability under a wide range of reaction conditions. libretexts.org However, its removal can be challenging and often requires harsh conditions. The deprotection of the N-tosyl group in this compound is a critical step in the synthesis of N-unsubstituted piperidine derivatives, which can then undergo further functionalization at the nitrogen atom.

Common methods for the cleavage of N-tosyl groups can be broadly classified into reductive and acidic cleavage methods.

Reductive Cleavage: This is one of the most frequently employed methods for N-tosyl deprotection. rsc.org A variety of reducing agents can be utilized, each with its own advantages and limitations regarding functional group tolerance and reaction conditions.

Reagent SystemTypical ConditionsComments
Sodium in liquid ammonia-78 °C to -33 °CHighly effective but requires specialized equipment for handling liquid ammonia.
Sodium naphthalenideTHF, -78 °C to rtA potent single-electron transfer agent, effective for many sulfonamides.
Samarium(II) iodide (SmI₂)THF, rtA mild and selective reducing agent, often used for substrates with sensitive functional groups.
Magnesium in methanolRefluxAn economical and relatively mild method.
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)Toluene, refluxA powerful reducing agent, effective for stubborn sulfonamides.

Acidic Cleavage: While generally requiring harsher conditions than reductive methods, acidic hydrolysis can be an effective means of cleaving the N-S bond, particularly for substrates that are sensitive to reduction.

Reagent SystemTypical ConditionsComments
HBr in acetic acidrt to 100 °CA classic and potent method, but can lead to side reactions with sensitive functional groups.
Concentrated H₂SO₄High temperatureVery harsh conditions, limited to robust molecules.
Trifluoromethanesulfonic acid (TfOH)Trifluoroacetic acid (TFA), rtA strong acid system that can be effective at room temperature. youtube.com

The choice of deprotection method for this compound would depend on the presence of other functional groups in the molecule and the desired reaction scale. For instance, if other reducible groups are present, an acidic cleavage method might be preferred, whereas for substrates sensitive to strong acids, a mild reductive method like SmI₂ would be more suitable.

Modifications and Functionalization of the Piperidine Ring System

Evaluation of Ring Expansion and Contraction on Piperidine Derivatives

The modification of the piperidine ring size, through either ring expansion to an azepane or contraction to a pyrrolidine (B122466), represents a significant structural alteration that can profoundly impact the biological activity of the resulting compound.

Ring Expansion: The transformation of a piperidine derivative into a seven-membered azepane can be achieved through various synthetic strategies. One common approach involves the rearrangement of a suitable precursor, such as a 2-(aminomethyl)piperidine (B33004) derivative. A diastereomerically pure azepane derivative has been successfully prepared from a piperidine precursor with excellent yield and stereoselectivity, demonstrating the feasibility of this transformation. rsc.org While not specifically demonstrated on the this compound scaffold, this methodology could be adapted. A plausible route would involve initial functionalization of the piperidine ring to introduce a suitable leaving group, followed by intramolecular cyclization of an appended nucleophile to effect the ring expansion.

Ring Contraction: The conversion of a piperidine ring to a five-membered pyrrolidine is a less common but synthetically valuable transformation. Photomediated ring contraction of α-acylated piperidines has been shown to yield cis-1,2-disubstituted cyclopentanes. nih.gov This approach, however, requires the introduction of an acyl group adjacent to the nitrogen, which would necessitate prior modification of the this compound starting material. Alternative strategies for ring contraction often involve oxidative cleavage of the piperidine ring followed by recyclization to form the smaller pyrrolidine ring.

Cyclopropanation Reactions of Cyclic Ene-Sulfonamides

Cyclopropanation of an unsaturated precursor derived from this compound would lead to the formation of a bicyclo[4.1.0]heptane system. This transformation would require the initial introduction of a double bond into the piperidine ring to form a cyclic ene-sulfonamide, such as N-tosyl-2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyridine.

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. minia.edu.eg This reaction typically employs a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple. A modification of this reaction, using diethylzinc (B1219324) (Furukawa's modification), is also widely used. masterorganicchemistry.com The reaction is known to be stereospecific, with the cyclopropane ring being delivered to the less sterically hindered face of the double bond.

For an N-tosyl-2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyridine substrate, the Simmons-Smith cyclopropanation would be expected to proceed to give the corresponding 2-(4-methoxyphenyl)-1-tosyl-1-azabicyclo[4.1.0]heptane. The stereochemical outcome of the reaction would be influenced by the presence of the bulky 2-aryl group.

A relevant example is the synthesis of 7-tosyl-7-azabicyclo[4.1.0]heptane from cyclohexene, which demonstrates the feasibility of cyclopropanating a six-membered ring enamine precursor. atlantis-press.com Furthermore, the synthesis of 6-phenyl-3-tosyl-3-azabicyclo[4.1.0]heptane highlights the applicability of such reactions to N-tosylpiperidine derivatives bearing an aryl substituent. researchgate.net

Reactivity at the 2-Position and Aromatic Substituents

Introduction of Carboxamide and Thiazole (B1198619) Functionalities

The introduction of carboxamide and thiazole functionalities onto the this compound scaffold can be envisioned through several synthetic routes, primarily involving the functionalization of the piperidine ring at positions other than C-2, as the C-2 position is already substituted.

Carboxamide Introduction: A carboxamide group can be introduced by first creating a carboxylic acid derivative of the piperidine ring. For example, deprotonation of the piperidine ring at a suitable position, followed by quenching with carbon dioxide, would yield a carboxylic acid. Subsequent amide coupling with an appropriate amine would then furnish the desired carboxamide. The synthesis of N-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide from a piperidine-4-carboxylic acid precursor illustrates the general principle of forming such derivatives. youtube.com

Thiazole Introduction: The synthesis of a thiazole-substituted piperidine derivative would likely proceed through the construction of the thiazole ring from a functionalized piperidine precursor. A common method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. To apply this to the this compound scaffold, one would first need to introduce an α-haloketone or a thioamide functionality onto the piperidine ring. For instance, acylation of the piperidine ring followed by halogenation would provide the necessary α-haloketone.

Further Modifications of the Methoxyphenyl Group

The 4-methoxyphenyl (B3050149) group at the 2-position of the piperidine ring offers several opportunities for further functionalization, which can be broadly divided into modifications of the methoxy (B1213986) group itself and reactions on the aromatic ring.

Demethylation/Ether Cleavage: The methoxy group can be cleaved to reveal a phenol, which can then be used for further derivatization. This demethylation is typically achieved using strong acids or Lewis acids.

ReagentTypical Conditions
Boron tribromide (BBr₃)Dichloromethane, -78 °C to rt
Hydrobromic acid (HBr)Acetic acid, reflux
Trimethylsilyl iodide (TMSI)Acetonitrile, rt

Once the phenolic derivative, 2-(4-hydroxyphenyl)-1-tosylpiperidine, is obtained, the hydroxyl group can be further functionalized, for example, by alkylation to form new ethers or by conversion to a sulfonate ester for use in cross-coupling reactions.

Electrophilic Aromatic Substitution: The 4-methoxyphenyl group is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution reactions. The methoxy group is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the piperidine ring, electrophilic substitution would be expected to occur at the ortho positions (C-3 and C-5) of the phenyl ring.

ReactionReagentsExpected Product(s)
NitrationHNO₃, H₂SO₄2-(3-Nitro-4-methoxyphenyl)-1-tosylpiperidine
HalogenationBr₂, FeBr₃2-(3-Bromo-4-methoxyphenyl)-1-tosylpiperidine
Friedel-Crafts AcylationRCOCl, AlCl₃2-(3-Acyl-4-methoxyphenyl)-1-tosylpiperidine
Friedel-Crafts AlkylationRCl, AlCl₃2-(3-Alkyl-4-methoxyphenyl)-1-tosylpiperidine

The regioselectivity of these reactions would need to be carefully controlled, as a mixture of mono- and di-substituted products could be formed. The steric hindrance imposed by the adjacent piperidine ring might favor substitution at the C-3 position.

Structure Activity Relationship Sar Studies on 2 4 Methoxyphenyl 1 Tosylpiperidine Derivatives

Comprehensive SAR Analysis of ML277: A KCNQ1 Channel Activator

The sulfonamide moiety, specifically the tosyl group, plays a significant role in the activity of ML277. Structure-activity relationship studies that explored various substituents on the aryl sulfonyl ring revealed that the tolyl group was the most active southern portion of the molecule. nih.gov Modifications to this part of the scaffold were undertaken to optimize potency and selectivity. The data indicates that both electron-donating and electron-withdrawing groups were explored, with the 4-methyl group (tosyl) providing a favorable balance of properties for KCNQ1 activation.

Table 1: SAR of the Sulfonamide Moiety in ML277 Analogs
CompoundSulfonamide Substituent (R)KCNQ1 Activation (EC50)
ML2774-Methyl (Tosyl)260 nM
Analog 1HydrogenLess Potent
Analog 24-MethoxyLess Potent
Analog 34-ChloroLess Potent

Data is illustrative based on qualitative statements from sources. nih.gov

The right-hand portion of the molecule, the 4-(4-methoxyphenyl)thiazole carboxamide, was found to be indispensable for the compound's activity. nih.gov Medicinal chemistry efforts demonstrated that replacing this entire moiety led to a complete loss of function. nih.gov This suggests that the specific arrangement of the methoxyphenyl group, the thiazole (B1198619) ring, and the linking carboxamide is a critical pharmacophoric element. This part of the molecule likely engages in essential binding interactions within the KCNQ1 channel pore, which are necessary for its activation mechanism. frontiersin.org The rigidity and electronic properties conferred by the thiazole ring, combined with the specific interactions of the methoxyphenyl group, are key determinants of the molecule's potent activating effect.

The initial hit compound from which ML277 was developed was a racemate, with an EC50 of 1.7 μM. nih.gov A crucial step in the optimization process was the separation and individual testing of the enantiomers. This revealed a strong stereochemical preference for the (R)-isomer at the 2-position of the piperidine (B6355638) ring. nih.gov The (R)-enantiomer, ML277, was identified as the active form, possessing significantly higher potency than the racemate, while the (S)-enantiomer was presumably inactive. nih.gov This stereoselectivity highlights the importance of the three-dimensional orientation of the carboxamide group extending from the piperidine scaffold. The precise spatial arrangement of the (R)-isomer is necessary to achieve the optimal conformation for binding to the KCNQ1 channel and inducing its activation.

Table 2: Stereochemistry and KCNQ1 Activity
CompoundStereochemistry at C2KCNQ1 Activation (EC50)
Racemic Precursor(R/S)1.7 µM
ML277(R)0.26 µM (260 nM)
(S)-Isomer(S)Inactive

Data derived from sources. nih.govnih.gov

The piperidine ring serves as a central scaffold, orienting the critical sulfonamide and carboxamide substituents in a defined spatial arrangement. Saturated heterocyclic rings like piperidine typically adopt a stable chair conformation to minimize steric strain. ias.ac.in In the case of ML277, the piperidine ring likely exists in a chair conformation where the bulky substituents at the 1- and 2-positions occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions. mdpi.com This conformational preference is critical, as it dictates the relative orientation of the tosyl group and the 4-(4-methoxyphenyl)thiazole carboxamide moiety, ensuring they are positioned correctly for interaction with the channel protein. The constrained nature of the piperidine scaffold is thus a key design element that locks the molecule into its bioactive conformation.

Rational Design Principles for Novel Piperidine-Based Bioactive Compounds

The successful development of ML277 illustrates several key principles in the rational design of novel piperidine-based bioactive compounds. Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry due to their favorable physicochemical properties and their ability to serve as rigid templates. researchgate.netnih.govresearchgate.net

Key design principles include:

Scaffold Rigidity: The piperidine ring provides a conformationally restricted core. This reduces the entropic penalty upon binding to a target and allows for the precise positioning of key pharmacophoric groups in three-dimensional space. nih.gov

Vectorial Orientation of Substituents: By placing substituents at different positions on the piperidine ring (e.g., the 1, 2, 3, or 4 positions), medicinal chemists can systematically explore the chemical space around the scaffold to optimize interactions with a biological target. The SAR of ML277, with its critical 1-tosyl and 2-carboxamide (B11827560) groups, exemplifies this principle.

Stereochemical Control: As demonstrated by the preference for the (R)-isomer of ML277, chirality is often a critical determinant of activity. The synthesis of stereochemically pure compounds is essential for maximizing potency and minimizing potential off-target effects from undesired enantiomers. nih.gov

Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring offers a handle for modifying a compound's properties, such as basicity and solubility. researchgate.netresearchgate.net While in ML277 the nitrogen is part of a sulfonamide, in other applications, it can be a basic center, influencing absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Integrated Computational and Synthetic Approaches: Modern drug design often employs integrated methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations, to predict the activity of newly designed compounds before their synthesis. nih.gov These computational tools can guide the rational design of novel piperidine derivatives with improved potency and selectivity.

By applying these principles, the piperidine scaffold can be effectively utilized to develop new therapeutic agents targeting a wide range of biological systems.

Molecular Mechanisms and Biophysical Investigations of Compound Activity

Target Identification and Modulatory Effects on Ion Channels

The primary molecular target of 2-(4-Methoxyphenyl)-1-tosylpiperidine is the Kv7.1 or KCNQ1 potassium channel. researchgate.net This channel is a voltage-gated potassium channel that is crucial for the repolarizing phase of the cardiac action potential. biorxiv.org

Activation of Kv7.1 (KCNQ1) Potassium Channels by ML277

ML277 has been demonstrated to be a potent activator of the KCNQ1 channel. researchgate.net Its activation mechanism involves increasing the channel's current amplitude and slowing its deactivation kinetics. frontiersin.org Notably, the compound selectively enhances the current during the activated open (AO) state of the channel. researchgate.netnih.gov This potentiation of the KCNQ1 current is achieved without significantly affecting other cardiac ion channels, highlighting its selectivity. frontiersin.org

The KCNQ1 channel can exist in two distinct open states: an intermediate-open (IO) state and an activated-open (AO) state, which are coupled to the stepwise activation of the voltage-sensing domain (VSD). nih.govpnas.org Research indicates that ML277 specifically enhances the fully activated open state of KCNQ1. nih.gov For instance, at a concentration of 1 µM, ML277 has been shown to nearly double the current amplitude at +60 mV by increasing the slow component of the AO state current, while the fast component IO state current remains unchanged. pnas.org

The modulatory effects of ML277 are also dependent on the presence of the auxiliary subunit KCNE1. When KCNQ1 is co-assembled with KCNE1 to form the IKs channel, the sensitivity to ML277 is reduced. biorxiv.orgnih.gov

Table 1: Modulatory Effects of ML277 on Kv7.1 (KCNQ1) Channels
ParameterEffect of ML277Supporting Evidence
Current AmplitudeIncreases KCNQ1 current amplitude. frontiersin.org1 µM ML277 nearly doubled the current amplitude at +60 mV. pnas.org An 8.5 ± 1.8-fold increase in tail currents at +60 mV with 1 µM ML277 has been observed. nih.gov
Channel KineticsSlows deactivation kinetics. frontiersin.orgAt +60 mV, the deactivation time constant (τd) changed from 103 to 207 ms. pnas.org
Open State SelectivitySpecifically enhances the activated open (AO) state. nih.govML277 only increased the slow component AO state current, leaving the fast component IO state current unaltered. pnas.org
Voltage-Dependence of Activation (G-V relationship)Slightly shifts the G-V relation to a more positive voltage. pnas.orgA rightward shift with a ΔV50 of ~6 mV was observed, suggesting enhanced occupancy of the AO state. pnas.org

Mechanistic Insights into Channel Gating Modulation

The action of ML277 is not on the voltage sensor itself, but rather on the coupling between the voltage sensor and the pore, which is a critical step in channel gating.

Differential Effects on Voltage-Sensing Domain (VSD) Activation and Pore Opening

Studies utilizing voltage-clamp fluorometry have shown that ML277 does not significantly alter the activation kinetics of the VSD. frontiersin.org However, it has profound effects on the pore opening, as evidenced by the substantial increase in current amplitude. frontiersin.org This suggests that ML277's primary mechanism of action is downstream of the initial voltage-sensing event. nih.gov

Modulation of VSD-Pore Coupling and Activated Open States

ML277 enhances the coupling between the VSD and the pore domain (PD), specifically when the VSD is in the fully activated state. nih.govbiorxiv.org This enhanced coupling leads to a stabilization of the activated open state of the channel. pnas.org The compound is thought to mimic some of the effects of the KCNE1 subunit in promoting the AO state. researchgate.net By strengthening the VSD-pore coupling, ML277 ensures a more efficient translation of VSD activation into pore opening, thereby increasing the probability of the channel being in the AO state. nih.govresearchgate.net

Computational and Structural Biology Approaches

Molecular simulations and structural studies have provided atomic-level insights into the interaction between ML277 and the KCNQ1 channel.

Molecular Simulations of Ligand-Channel Interactions

Molecular dynamics simulations have revealed that ML277 binds to a hydrophobic pocket on the KCNQ1 channel. biorxiv.orgpnas.org This binding site is located at the interface between the VSD and the pore domain, involving residues from the S4-S5 linker and the S5 and S6 segments of adjacent subunits. biorxiv.orgpnas.org The binding of ML277 is proposed to act as an allosteric modulator, increasing the efficiency of the coupling between the VSD and the pore. researchgate.netresearchgate.net Network analysis from these simulations indicates that ML277 enhances the allosteric coupling efficiency between residues in the VSD and the pore domain. biorxiv.orgresearchgate.net

Cryo-electron microscopy structures of the KCNQ1-CaM complex with ML277 bound have confirmed that the compound lodges in the "elbow" pocket above the S4-S5 linker, running almost parallel to it. pnas.org This positioning allows it to stabilize the interactions that are critical for the VSD-PD coupling in the activated state. pnas.org

Table 2: Key Residues in KCNQ1 Interacting with ML277
Interacting ResidueLocationInteraction TypeReference
Phe335Pore Domain (S6)Hydrogen Bond pnas.org
L262APore Domain (S5)Hydrophobic Interaction pnas.org
Multiple ResiduesS4-S5 Linker, S5, S6Hydrophobic Interactions biorxiv.orgpnas.org

Identification of Amino Acid Residues Critical for Binding and Function

No data available.

Advanced Research Applications and Pharmacological Relevance

Utility as Chemical Probes for Investigating Ion Channel Physiology

Chemical probes are essential tools for dissecting the complex roles of ion channels in physiological and pathological processes. nih.gov The 2-(4-methoxyphenyl)-1-tosylpiperidine scaffold has given rise to highly valuable probes for studying potassium channel function. A notable derivative, (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, known as ML277, was identified as a novel, potent, and selective activator of the K(v)7.1 (KCNQ1) potassium channel. nih.govresearchgate.net

The discovery of ML277 resulted from a high-throughput screening of a collection of over 300,000 compounds, followed by an iterative medicinal chemistry optimization process. nih.govresearchgate.net This compound demonstrates potent activation of KCNQ1 channels with a half-maximal effective concentration (EC50) of 260 nM. nih.govresearchgate.net The mechanism of action for ML277 involves potentiating the KCNQ1 current amplitude, inducing a hyperpolarizing shift in the voltage-dependence of channel activation, and slowing the channel's deactivation process. researchgate.net

A crucial characteristic of a chemical probe is its selectivity. ML277 exhibits remarkable selectivity for KCNQ1, showing over 100-fold greater activity for KCNQ1 compared to the related KCNQ2 and KCNQ4 channels. nih.govnih.gov Furthermore, it was found to be inactive against the hERG potassium channel, which is a critical feature for avoiding potential cardiac side effects. researchgate.netnih.gov This high potency and selectivity make ML277 an excellent chemical probe for investigating the specific physiological roles of the KCNQ1 channel, which is vital for cardiac muscle repolarization. researchgate.net

Strategies for Biological Pathway Modulation Beyond Ion Channels

While the this compound scaffold, particularly through its analogue ML277, has been extensively characterized as an ion channel modulator, its effects on other biological pathways are not as well-documented. The primary research thrust for this chemical family has been its interaction with KCNQ1 channels. nih.govresearchgate.netnih.gov

In drug discovery, it is a common strategy to adapt a known chemical scaffold to interact with different biological targets, thereby modulating a variety of cellular signaling pathways. researchgate.net Phytochemicals, for example, interact with a wide array of cellular pathways, influencing processes from cell growth to apoptosis by modulating kinases, transcription factors, and other regulatory molecules. researchgate.net However, for the this compound core, the available scientific literature predominantly focuses on its utility in the context of ion channel physiology. Further research would be required to explore the potential of this scaffold to modulate other biological targets and pathways beyond its established effects on ion channels.

Preclinical Evaluation of Analogue Potency and Selectivity

The preclinical development of ML277 from the initial this compound scaffold provides a clear example of systematic analogue evaluation. The process began with hits from a high-throughput screen, which then underwent medicinal chemistry refinement to improve potency and selectivity. nih.gov

Structure-activity relationship (SAR) studies revealed several key structural features essential for activity. The stereochemistry was found to be critical, with the (R)-isomer identified as the active enantiomer. nih.gov The SAR analysis also explored modifications to the tosyl (toluenesulfonyl) group. This investigation showed that the position of the methyl group on the phenylsulfonamide portion significantly influenced potency. nih.gov An ortho-methyl substitution resulted in an equipotent compound, while a meta-methyl group led to a modest improvement. nih.gov The most significant enhancement in potency was achieved with a para-methyl group, as seen in ML277. nih.gov

CompoundSubstitution on PhenylsulfonamidePotency (EC50)
10aortho-methyl1.38 µM
10bmeta-methyl890 nM
10c (ML277)para-methyl (tolyl)260 nM

Data sourced from Mattmann, M. E., et al. (2012). nih.gov

Further studies demonstrated that the 4-(4-methoxyphenyl)thiazole part of the molecule was crucial for its activity, as all attempted replacements for this group resulted in inactive compounds. nih.gov

The selectivity of ML277 was rigorously assessed through a series of ancillary pharmacological assays. nih.gov Using automated electrophysiology, the compound was confirmed to be highly selective against other members of the KCNQ channel family. nih.gov

Ion ChannelActivity of ML277Selectivity vs. KCNQ1
KCNQ1Potent Activator (EC50 = 260 nM)-
KCNQ2No significant activation up to 30 µM>100-fold
KCNQ4No significant activation up to 30 µM>100-fold
hERGInactive up to 30 µM in functional assayHighly Selective

Data sourced from Mattmann, M. E., et al. (2012). nih.gov

Interestingly, while an initial binding assay suggested 80% inhibition of the hERG channel, a subsequent functional assay showed no inhibition up to 30 μM, underscoring the importance of functional evaluations in preclinical selectivity profiling. nih.gov Based on its potent activation of KCNQ1 and its clean selectivity profile, the compound was designated as a molecular probe. nih.gov

Future Directions in the Development of Therapeutically Relevant Scaffolds

The well-defined pharmacological profile of the this compound derivative ML277 provides a solid framework for the future development of therapeutically relevant scaffolds. researchgate.net The KCNQ1 channel is a clinically significant target, particularly in cardiovascular medicine, as it is critical for cardiac repolarization at high heart rates. researchgate.net

Research has shown that ML277 can rescue the function of certain mutant KCNQ1 channel complexes that are known to be pathophysiologically important. researchgate.net This functional rescue has been demonstrated in human induced pluripotent stem cell-derived cardiomyocytes, suggesting potential therapeutic applications for genetic channelopathies such as Long QT syndrome. researchgate.net

Future research will likely focus on optimizing the drug-like properties of this scaffold, including its pharmacokinetic and metabolic profiles, to translate its potent in vitro activity into in vivo efficacy. The high selectivity of the current analogues is a promising starting point, reducing the risk of off-target effects. The development of scaffolds based on graphene or other nanomaterials for applications in tissue engineering and regenerative medicine represents another broad avenue for future research, where compounds that can precisely modulate cellular electrical activity could be highly beneficial. mdpi.commdpi.com The this compound scaffold, with its demonstrated ability to be finely tuned for potent and selective ion channel modulation, stands as an important platform for the development of next-generation targeted therapies.

Q & A

Q. What are the key synthetic routes for 2-(4-Methoxyphenyl)-1-tosylpiperidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves two primary steps:

Piperidine Functionalization : Introduce the 4-methoxyphenyl group via Friedel-Crafts alkylation or nucleophilic substitution using a methoxy-substituted aryl halide.

Tosylation : React the piperidine nitrogen with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., NaOH or pyridine) in dichloromethane or THF .
Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during tosylation to minimize side reactions like over-sulfonation .
  • Solvent Selection : Use anhydrous conditions to prevent hydrolysis of TsCl.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane) or recrystallization improves purity (>99%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions on the piperidine ring (e.g., methoxyphenyl at C2, tosyl at N1). Key signals: methoxy (~δ 3.8 ppm), aromatic protons (~δ 6.8–7.8 ppm), and piperidine ring protons (δ 1.5–3.5 ppm) .
  • HPLC-MS : Validate purity and molecular weight. Mobile phases like methanol/sodium acetate buffer (pH 4.6) enhance resolution .
  • X-ray Crystallography : Resolve stereochemistry and confirm crystal packing, especially for chiral intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

  • Core Modifications :
    • Tosyl Group Replacement : Substitute with mesyl or acetyl groups to alter electron-withdrawing effects and solubility .
    • Methoxyphenyl Position : Compare para- vs. meta-substitution to evaluate steric/electronic impacts on receptor binding .
  • Biological Assays :
    • Test analogs against target receptors (e.g., GPCRs, kinases) using radioligand binding or enzymatic assays. For example, pyrimidine-containing analogs show anticancer activity via kinase inhibition .
  • Computational Modeling :
    • Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and optimize substituent geometry .

Q. What experimental strategies address contradictions in reported biological data for piperidine derivatives?

Methodological Answer:

  • Reproducibility Checks :
    • Validate purity via HPLC and elemental analysis to rule out impurities as confounding factors .
    • Standardize assay protocols (e.g., cell lines, incubation times) across labs.
  • Mechanistic Studies :
    • Use isotopic labeling (e.g., ¹⁴C-tosyl) to track metabolic pathways and identify active metabolites .
    • Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) results to clarify discrepancies .

Q. How can researchers mitigate challenges in synthesizing enantiopure this compound?

Methodological Answer:

  • Chiral Resolution :
    • Employ chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) .
    • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to control stereochemistry .
  • Asymmetric Catalysis :
    • Catalytic asymmetric hydrogenation with Ru-BINAP complexes to generate enantiomerically pure intermediates .

Data Contradiction Analysis

Q. Why do similar piperidine derivatives exhibit divergent biological activities despite structural homology?

Critical Analysis:

  • Subtle Structural Variations :
    • Example : Replacing pyrimidine (Compound C) with pyridine (Compound B) alters hydrogen-bonding capacity, affecting antimicrobial vs. anticancer activity .
    • Electron-Donating Groups : Methoxy vs. methyl groups influence logP values and membrane permeability .
  • Assay-Specific Factors : Differences in cell permeability (e.g., P-gp efflux in cancer cells) may explain inconsistent cytotoxicity data .

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